molecular formula C14H17N3O2 B11853990 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11853990
M. Wt: 259.30 g/mol
InChI Key: NCEWPWBEBLCSOO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its unique spirocyclic architecture, incorporating a 1,4,7-triazaspiro[4.5]decane core, makes it a valuable scaffold for the synthesis of diverse pharmacologically active molecules . Research into closely related analogues indicates that such compounds serve as key intermediates for developing potential therapeutics, particularly for central nervous system (CNS) disorders and metabolic diseases . Furthermore, structurally similar compounds have been investigated as potential treatments for pain, suggesting a broader scope for research and development . The embedded 2-methoxyphenyl substituent may influence the compound's electronic properties and binding affinity, allowing for fine-tuning in the design of enzyme or receptor inhibitors. This product is intended for research applications as a synthetic intermediate or a structural core for library development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1,4,9-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H17N3O2/c1-19-11-6-3-2-5-10(11)12-13(18)17-14(16-12)7-4-8-15-9-14/h2-3,5-6,15H,4,7-9H2,1H3,(H,17,18)

InChI Key

NCEWPWBEBLCSOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3(CCCNC3)NC2=O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves multiple steps. One of the key intermediates in its synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. The synthetic route includes catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material . The overall yield of the compound can be optimized through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . Industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves breaking chemical bonds through the addition of water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can lead to the formation of carboxylic acids or alcohols, while oxidation can produce ketones or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C14H17N3O2C_{14}H_{17}N_{3}O_{2} with a molecular weight of approximately 259.30 g/mol. Its spirocyclic structure incorporates multiple nitrogen atoms, which contributes to its reactivity and interaction with biological targets. The presence of the methoxy group enhances its solubility and potential biological interactions.

Chemistry

In the field of chemistry, 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions typical of spiro compounds, making it valuable for developing new materials and pharmaceuticals.

Biology

The compound has been studied for its interactions with biological targets such as enzymes and receptors. Its mechanism of action involves fitting into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Research indicates significant antimicrobial properties against various pathogens. The compound's modifications at specific positions enhance its antibacterial activity.
    CompoundAntimicrobial Activity (Zone of Inhibition in mm)
    Control0
    Compound A12
    Compound B15
    This compound18
  • Anticancer Activity : Preliminary studies show that this compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. The mechanism appears to involve activating caspases and downregulating anti-apoptotic proteins.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic effects, particularly in treating neurological disorders and cancer. Its unique structural features contribute to its pharmacological properties:

  • Neurological Disorders : The compound's interaction with specific receptors may provide insights into developing treatments for conditions such as depression or anxiety.
  • Cancer Treatment : The anticancer properties have been explored in vitro against various cancer cell lines, indicating promising results in selective toxicity towards cancer cells while sparing normal cells.

Case Studies

Several studies have highlighted the effectiveness of triazaspiro compounds similar to this compound:

  • Antimicrobial Studies : A comparative study evaluated different derivatives of triazaspiro compounds against common bacterial strains like Escherichia coli and Pseudomonas aeruginosa, demonstrating enhanced activity with specific substitutions on the phenyl ring.
  • Anticancer Research : Another study focused on the compound's ability to inhibit cell proliferation in human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated IC50 values ranging from 1.9–7.52 μg/mL for various derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it acts as an ACC inhibitor, interrupting lipid biosynthesis in insects . This makes it effective against piercing-sucking insects like aphids, mites, and whiteflies. The compound is systemic, meaning it can be transported throughout the plant, providing comprehensive protection .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The 2-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to analogs with 4-methylphenyl () or halogenated phenyl groups (). Spirotetramat () includes a hydroxyl group and a methoxy substituent, critical for its pesticidal activity as an enol metabolite. In contrast, the target compound lacks these groups, suggesting divergent biological pathways.
  • Heteroatom Arrangements :

    • The 1,4,7-triazaspiro core (three nitrogen atoms) differs from 1-azaspiro (one nitrogen, as in spirotetramat) and 1,3,8-triazaspiro (). Additional nitrogen atoms may enhance hydrogen-bonding interactions, impacting solubility or target affinity .
  • Ring Puckering and Conformation :

    • Spirocyclic systems exhibit unique puckering dynamics (). For example, the chair conformation of the cyclohexane ring in 4-[(6-chloro-3-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one () suggests that substituents influence ring strain and molecular geometry.

Pharmacological and Agrochemical Relevance

  • Spirotetramat () is a systemic insecticide targeting lipid biosynthesis. Its enol metabolite is non-fat-soluble, limiting bioaccumulation. The target compound’s lack of hydroxyl/methoxy groups may reduce pesticidal activity but improve pharmacokinetics in other applications.
  • HBK Series (): Piperazine derivatives with 2-methoxyphenyl groups (e.g., HBK14–HBK19) show CNS activity, suggesting that the target compound’s spirocyclic framework could be optimized for neurological targets.

Biological Activity

3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that has attracted attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and data sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2C_{14}H_{17}N_{3}O_{2}, with a molecular weight of approximately 259.30 g/mol. The compound features a spirocyclic structure that includes three nitrogen atoms within a triazine framework, contributing to its biological reactivity and interaction with various biological targets .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly as D2 dopamine receptor antagonists. This property is crucial for developing treatments for psychiatric conditions such as anxiety and depression .

Key Biological Activities:

  • Dopamine Receptor Modulation: The compound's ability to act on dopamine receptors suggests potential applications in neuropharmacology .
  • Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, indicating that this compound may also possess such properties .
  • Cardioprotective Effects: Recent studies have explored its role in inhibiting mitochondrial permeability transition pore (mPTP) opening, which is linked to myocardial infarction treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored in various studies. The presence of the methoxy group on the phenyl ring may enhance solubility and bioavailability compared to other compounds lacking such modifications .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-(3-Chlorophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-oneChlorophenyl group and sulfonyl moietyPotential D2 antagonist
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-aminesMultiple nitrogen atoms in a spiro frameworkDiverse biological activity
4-Methyl-9-methylene-6-phenyltosyl-2,3,7-triazaspiro[4.5]dec-3-en-1-oneSpiro structure with phenyl and methyl substitutionsAntimicrobial properties

This table illustrates the diversity in structural features among related compounds and their respective biological activities .

Study on mPTP Inhibitory Activity

A study published in the Journal of Medicinal Chemistry highlighted the discovery of novel triazaspiro derivatives targeting mPTP for myocardial infarction treatment. These compounds showed significant cardioprotective effects by reducing apoptotic rates during reperfusion . Although not directly studying this compound, it underscores the relevance of its structural class in cardiovascular applications.

Neuropharmacological Studies

Another study investigated the effects of similar compounds on neurotransmitter systems related to anxiety and depression treatments. The findings suggested that these compounds could modulate neurotransmitter activity effectively . This supports the hypothesis that this compound may have therapeutic potential in treating psychological disorders.

Q & A

Basic Question: What are the conventional synthetic routes for synthesizing 3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one?

Answer: The synthesis typically involves multi-step routes, including:

  • Tosylation and cyclization : Reacting precursor amines with tosyl chloride under basic conditions (e.g., pyridine) to form spirocyclic intermediates .
  • Substituent introduction : Coupling 2-methoxyphenyl groups via Suzuki-Miyaura or Ullmann reactions under palladium catalysis .
  • Optimization parameters : Solvent selection (e.g., DMF or THF), temperature control (60–120°C), and stoichiometric ratios (amine:electrophile = 1:1.2) to maximize yield (typically 40–65%) .

Advanced Question: How can microwave-assisted synthesis improve efficiency in spirocyclic compound preparation?

Answer: Microwave irradiation significantly reduces reaction times (e.g., from 24 hours to 30 minutes) and enhances yields (by 15–20%) by accelerating cyclization steps. Key parameters include:

  • Power settings : 1600W magnetron systems for rapid heating .
  • Temperature control : Maintaining 120–150°C to avoid decomposition .
  • Solvent optimization : Using polar solvents like ethanol or DMSO to enhance microwave absorption .

Structural Characterization

Basic Question: What spectroscopic methods are critical for characterizing triazaspiro compounds?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify spirocyclic connectivity and substituent integration (e.g., methoxy group at δ 3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 314.14) .

Advanced Question: How is X-ray crystallography applied to resolve conformational ambiguities?

Answer:

  • SHELX software : Refinement of crystal structures to determine bond angles (e.g., spirocyclic ring dihedral angles = 69.89°) and hydrogen bonding networks .
  • Crystallization conditions : Slow evaporation from acetonitrile/water mixtures yields diffraction-quality crystals .

Biological Activity and Mechanism

Basic Question: What in vitro assays are used to evaluate antiproliferative activity?

Answer:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.5–10 µM for colon cancer cells) .
  • Protease inhibition : Fluorometric assays quantify inhibition of viral proteases (e.g., SARS-CoV 3CL protease IC₅₀ = 0.39 µM) .

Advanced Question: How do substituents influence structure-activity relationships (SAR)?

Answer:

Substituent Effect on Activity Mechanistic Insight
Electron-withdrawing (e.g., -Cl)Reduced potencySteric hindrance limits target binding
Methoxy (-OCH₃)Enhanced solubilityImproved cellular uptake via lipophilicity
Aryl sulfonamideIncreased protease affinityHydrogen bonding with catalytic residues

Analytical and Stability Studies

Basic Question: How is purity assessed for triazaspiro compounds?

Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 95–98% purity) with UV detection at 254 nm .
  • Melting point analysis : Sharp ranges (e.g., 148–150°C) indicate crystalline homogeneity .

Advanced Question: What strategies stabilize labile spirocyclic compounds during storage?

Answer:

  • Lyophilization : Freeze-drying under vacuum preserves stability for >12 months at -20°C .
  • Light-sensitive packaging : Amber vials prevent photodegradation of enone moieties .

Data Analysis and Contradiction Resolution

Advanced Question: How to reconcile conflicting SAR data from different studies?

Answer:

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. CellTiter-Glo) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric/electronic mismatches between substituents and binding pockets .

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